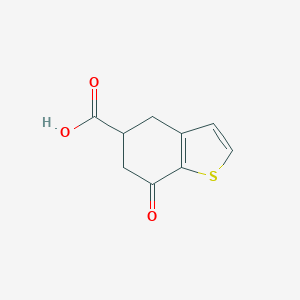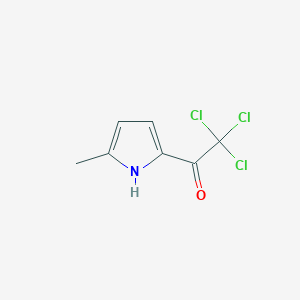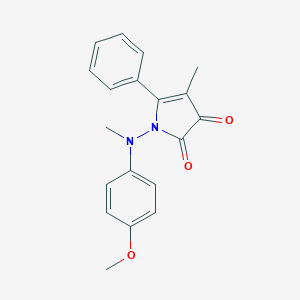![molecular formula C10H9Cl2NO3 B494638 methyl 2-[(3,4-dichlorophenyl)formamido]acetate](/img/structure/B494638.png)
methyl 2-[(3,4-dichlorophenyl)formamido]acetate
Übersicht
Beschreibung
Methyl 2-[(3,4-dichlorophenyl)formamido]acetate: is an organic compound that features a formamido group attached to a 3,4-dichlorophenyl ring and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4-dichlorophenyl)formamido]acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl glycinate to yield the final product. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or other functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of formamido and dichlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-[(3,4-dichlorophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, while the dichlorophenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-[(2,5-dichlorophenyl)formamido]acetate
- Ethyl 2-[(3,4-dichlorophenyl)formamido]acetate
- Methyl 2-[(3,4-dichlorophenyl)amino]acetate
Uniqueness: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is unique due to the specific positioning of the dichloro substituents on the phenyl ring and the presence of the formamido group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H9Cl2NO3 |
|---|---|
Molekulargewicht |
262.09g/mol |
IUPAC-Name |
methyl 2-[(3,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,15) |
InChI-Schlüssel |
GXJPXWMIOFURQB-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B494556.png)

![5-(4-Chlorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494560.png)
![3-amino-4,6-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494561.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B494565.png)
![N-{6-tert-butyl-3-[(2-methoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B494566.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(2-methylbenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494567.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494570.png)
![Methyl 4-[({2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B494573.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494574.png)




